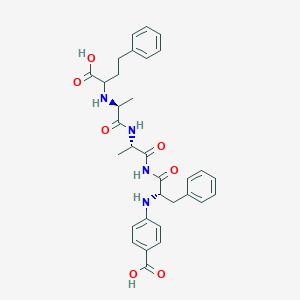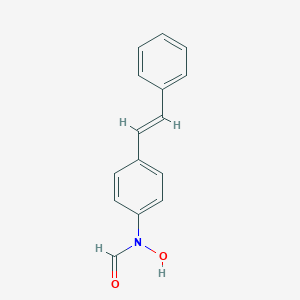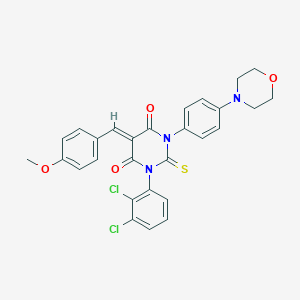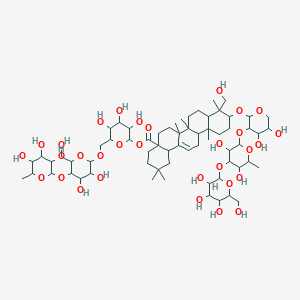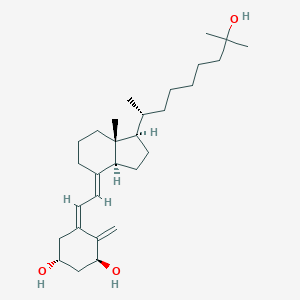
24,24-Dihomo-1,25-dihydroxycholecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24,24-Dihomo-1,25-dihydroxycholecalciferol, also known as 24,24-DHCC, is a metabolite of vitamin D3. It is an important compound that plays a crucial role in regulating calcium and phosphorus metabolism in the body. 24,24-DHCC is synthesized from 1,25-dihydroxycholecalciferol (1,25-DHCC), which is the active form of vitamin D3.
Mécanisme D'action
The mechanism of action of 24,24-Dihomo-1,25-dihydroxycholecalciferol is similar to that of 1,25-DHCC. It binds to the vitamin D receptor (VDR) and regulates the expression of various genes involved in calcium and phosphorus metabolism. However, 24,24-Dihomo-1,25-dihydroxycholecalciferol has a lower affinity for VDR than 1,25-DHCC, which suggests that it may have a different role in the regulation of vitamin D3 metabolism.
Biochemical and Physiological Effects:
24,24-Dihomo-1,25-dihydroxycholecalciferol has been shown to have various biochemical and physiological effects. It regulates the absorption of calcium and phosphorus in the intestine, promotes the mineralization of bone, and regulates the activity of osteoblasts and osteoclasts. Additionally, 24,24-Dihomo-1,25-dihydroxycholecalciferol has been found to play a role in the regulation of immune function, inflammation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 24,24-Dihomo-1,25-dihydroxycholecalciferol in lab experiments is that it is a metabolite of vitamin D3, which is a naturally occurring compound in the body. This makes it a more physiologically relevant compound to study compared to synthetic compounds. However, one of the limitations of using 24,24-Dihomo-1,25-dihydroxycholecalciferol in lab experiments is that it has a lower affinity for VDR than 1,25-DHCC, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 24,24-Dihomo-1,25-dihydroxycholecalciferol. One area of research is the role of 24,24-Dihomo-1,25-dihydroxycholecalciferol in the regulation of immune function and inflammation. Another area of research is the potential use of 24,24-Dihomo-1,25-dihydroxycholecalciferol as a therapeutic agent for bone diseases, such as osteoporosis and rickets. Additionally, more research is needed to understand the mechanism of action of 24,24-Dihomo-1,25-dihydroxycholecalciferol and its role in the regulation of vitamin D3 metabolism.
Conclusion:
In conclusion, 24,24-Dihomo-1,25-dihydroxycholecalciferol is an important metabolite of vitamin D3 that plays a crucial role in regulating calcium and phosphorus metabolism in the body. It has been the subject of extensive scientific research and has been found to have various biochemical and physiological effects. While there are limitations to using 24,24-Dihomo-1,25-dihydroxycholecalciferol in lab experiments, it is a physiologically relevant compound that has potential therapeutic applications in the treatment of bone diseases and immune-related disorders. Further research is needed to fully understand the mechanism of action of 24,24-Dihomo-1,25-dihydroxycholecalciferol and its role in the regulation of vitamin D3 metabolism.
Méthodes De Synthèse
The synthesis of 24,24-Dihomo-1,25-dihydroxycholecalciferol involves the hydroxylation of the side chain of 1,25-DHCC at the 24th carbon position. This reaction is catalyzed by the enzyme 24-hydroxylase, which is expressed in various tissues, including the kidney, liver, and intestine. The synthesis of 24,24-Dihomo-1,25-dihydroxycholecalciferol is an important step in the regulation of vitamin D3 metabolism.
Applications De Recherche Scientifique
24,24-Dihomo-1,25-dihydroxycholecalciferol has been the subject of extensive scientific research due to its role in regulating calcium and phosphorus metabolism. It has been shown to have a significant impact on bone health, and its deficiency has been linked to various bone diseases, including osteoporosis and rickets. Additionally, 24,24-Dihomo-1,25-dihydroxycholecalciferol has been found to play a role in the regulation of immune function, inflammation, and cancer.
Propriétés
Numéro CAS |
114694-09-6 |
|---|---|
Nom du produit |
24,24-Dihomo-1,25-dihydroxycholecalciferol |
Formule moléculaire |
C11H17ClO2 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-8-hydroxy-8-methylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h12-13,20,24-27,30-32H,2,6-11,14-19H2,1,3-5H3/b22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1 |
Clé InChI |
NXSMZYQLQNEMOK-JSGLYZFWSA-N |
SMILES isomérique |
C[C@H](CCCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
24,24-dihomo-1,25-dihydroxycholecalciferol 24,24-dihomo-1,25-dihydroxyvitamin D3 MC 1147 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



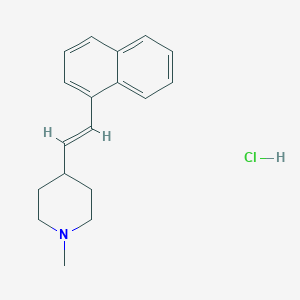
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
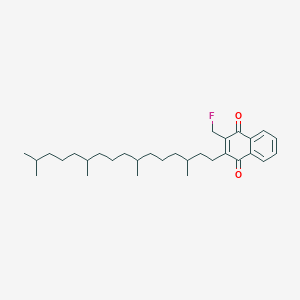

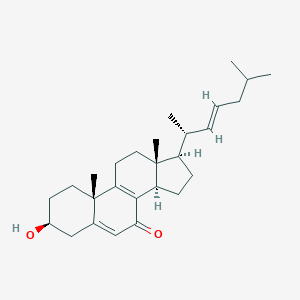

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
